Product packaging for 1-(2-Hydrazinylethyl)piperidine(Cat. No.:CAS No. 6979-01-7)

1-(2-Hydrazinylethyl)piperidine

Cat. No.: B1305237
CAS No.: 6979-01-7
M. Wt: 143.23 g/mol
InChI Key: NGBWMHAGQMAIMH-UHFFFAOYSA-N
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Description

Overview of the Compound and its Significance in Heterocyclic Chemistry

The structure of 1-(2-Hydrazinylethyl)piperidine features a saturated six-membered piperidine (B6355638) ring, a common scaffold in medicinal chemistry, connected via an ethyl linker to a reactive hydrazine (B178648) moiety. ontosight.ai The piperidine ring itself is a prevalent structural motif in a vast number of natural products and synthetic drugs, contributing to desirable pharmacokinetic properties. mdpi.comresearchgate.net The hydrazine group is a potent nucleophile and a precursor to a variety of other functional groups, making it a versatile handle for chemical transformations. wikipedia.org

The significance of this compound in heterocyclic chemistry lies in its ability to participate in cyclization reactions to form new ring systems. The two nitrogen atoms of the hydrazine group, along with the tertiary amine of the piperidine ring, provide multiple reactive sites for the construction of diverse heterocyclic frameworks. These frameworks are of great interest in drug discovery and materials science.

Historical Context of Piperidine and Hydrazine Derivatives in Organic Synthesis

The history of piperidine chemistry dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org Since then, the piperidine scaffold has been identified in numerous alkaloids and has become a cornerstone in the design of synthetic drugs, with applications ranging from analgesics to antipsychotics. ijnrd.orgtaylorandfrancis.com The development of synthetic methods to create substituted piperidines has been a major focus of organic chemistry, with techniques like the hydrogenation of pyridines and various cyclization strategies being extensively explored. mdpi.com

Hydrazine and its derivatives have a rich history in organic synthesis, famously used in the Wolff-Kishner reduction to convert carbonyl compounds to methylene (B1212753) groups. wikipedia.org Hydrazones, formed by the reaction of hydrazines with aldehydes and ketones, are stable intermediates that can be further elaborated into a wide array of heterocyclic compounds such as pyrazoles and triazoles. wikipedia.orgwikipedia.org The pioneering work on hydrazine chemistry has provided chemists with a powerful toolkit for carbon-nitrogen and nitrogen-nitrogen bond formation. organic-chemistry.org

Structural Features Pertinent to Reactivity and Application

The reactivity of this compound is dictated by its two key structural features: the piperidine ring and the hydrazine group.

The Piperidine Ring: As a tertiary amine, the nitrogen atom of the piperidine ring is basic and nucleophilic. However, its reactivity can be influenced by steric hindrance. The piperidine moiety is a common structural feature in ligands for various biological targets, and its presence in a molecule can significantly impact its pharmacological properties. nih.gov

The Hydrazine Group (-NHNH2): This is the more reactive functional group in the molecule. The terminal -NH2 group is highly nucleophilic and readily reacts with electrophiles such as aldehydes, ketones, and acyl halides. acs.orgresearchgate.net This reactivity is fundamental to the formation of hydrazones, which are key intermediates in the synthesis of many heterocyclic systems. nih.gov The presence of two adjacent nitrogen atoms with lone pairs of electrons also allows for participation in various cyclization and condensation reactions. wikipedia.org

The ethyl linker connecting these two functional groups provides flexibility and positions them in a way that can be exploited for the synthesis of macrocycles or other complex architectures. The dihydrochloride (B599025) salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle and use in various reaction conditions. ontosight.ai

Interactive Data Table

PropertyValue
IUPAC Name 2-(piperidin-1-yl)ethylhydrazine
CAS Number 6979-01-7
Molecular Formula C7H17N3
Molecular Weight 143.23 g/mol
Boiling Point 113 °C (at 12 Torr) avantorsciences.com
Appearance (Dihydrochloride Salt) White or off-white crystalline powder ontosight.ai

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through direct functionalization of pre-formed piperidine derivatives or by constructing the piperidine ring from acyclic precursors. This article explores both direct and indirect strategies, providing a comprehensive overview of the chemical principles and reactions relevant to the formation of this specific compound and its core structural motifs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N3 B1305237 1-(2-Hydrazinylethyl)piperidine CAS No. 6979-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c8-9-4-7-10-5-2-1-3-6-10/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBWMHAGQMAIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388705
Record name 1-(2-hydrazinylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6979-01-7
Record name 1-(2-hydrazinylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Properties of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) attached to the ethyl side chain is a potent nucleophilic center, with the terminal nitrogen atom being particularly reactive. This reactivity is central to many derivatization strategies for this compound.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of hydrazines with aldehydes and ketones to form hydrazones is a classic and reliable transformation. In the case of 1-(2-Hydrazinylethyl)piperidine, the terminal amino group of the hydrazine moiety readily undergoes condensation with various carbonyl compounds. This reaction typically proceeds under mild acidic conditions, which catalyze the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the stable hydrazone linkage (C=N-NH-).

This reaction is analogous to the well-documented synthesis of N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, which are formed by reacting 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate. nih.gov The formation of hydrazones is a versatile method for creating new carbon-nitrogen bonds and introducing a wide variety of substituents, depending on the structure of the carbonyl compound used.

Table 1: Representative Hydrazone Formation Reaction

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO) or Ketone (R-CO-R')1-(2-(2-Alkylidene/Arylmethylidene)hydrazinyl)ethyl)piperidine

Reactions with Activated Esters and Carboxylic Acid Derivatives

The nucleophilic character of the hydrazine group also allows it to react with activated esters and other carboxylic acid derivatives, such as acid chlorides and anhydrides, to form hydrazides. These reactions are a common strategy in organic synthesis for creating stable amide-like bonds. derpharmachemica.com The terminal nitrogen of the hydrazine in this compound can attack the electrophilic carbonyl carbon of the ester or acid derivative, leading to the displacement of the leaving group (e.g., an alcohol from an ester or a chloride from an acid chloride) and the formation of an N-acylhydrazine derivative. nih.gov

The use of coupling reagents, such as those employed in peptide synthesis like BOP (O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate), can facilitate the reaction between a carboxylic acid and the hydrazine moiety, offering a mild and efficient method for hydrazide formation. researchgate.net

Reactivity of the Piperidine (B6355638) Nitrogen

The tertiary nitrogen atom within the piperidine ring is also nucleophilic, though generally less so than the primary amino group of the hydrazine moiety due to steric hindrance. However, it can still participate in a variety of important chemical transformations.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be alkylated using alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the piperidine nitrogen becomes positively charged. The reaction conditions, such as the solvent and base used, can influence the efficiency of the N-alkylation. reddit.com

N-acylation of the piperidine nitrogen is also possible, though it is generally more challenging than the acylation of the hydrazine group. Acylation of sterically hindered piperidines, such as 2,2,6,6-tetramethylpiperidine, can be achieved under specific conditions, sometimes with the use of highly reactive acylating agents like acid chlorides. rsc.org In the case of this compound, selective N-acylation of the piperidine nitrogen would require careful control of reaction conditions to avoid preferential reaction at the more accessible hydrazine group.

Formation of Amides and Sulfonamides

While direct amide formation at the tertiary piperidine nitrogen is not possible, the piperidine ring is a common structural motif in molecules that are precursors to amides and sulfonamides. For instance, piperidine itself reacts with sulfonyl chlorides to form piperidine-1-sulfonyl chloride, which can then be used to synthesize sulfonamides. Similarly, piperidine can be a starting material in multi-step syntheses that ultimately lead to amide-containing final products. nih.gov

The synthesis of sulfonamides often involves the reaction of an amine with a sulfonyl chloride. rsc.org In the context of this compound, the piperidine nitrogen could potentially react with a sulfonyl chloride, although the hydrazine moiety would likely be more reactive.

Table 2: General Scheme for Sulfonamide Formation

Reactant 1Reactant 2Product Type
Piperidine DerivativeSulfonyl Chloride (R-SO2Cl)N-Sulfonylpiperidine

Bifunctional Reactivity as a 1,2-bis-Nucleophile

The presence of two nucleophilic nitrogen atoms in a 1,2-relationship (separated by an ethyl bridge) allows this compound to act as a bifunctional nucleophile. This property can be exploited to construct heterocyclic systems through cyclization reactions.

For example, reactions with reagents containing two electrophilic sites can lead to the formation of a new ring that incorporates both the piperidine and the hydrazine nitrogens. This is analogous to the reactions of diamines with reagents like piperidine-1-sulphenyl chloride, which can act as a sulfur-transfer reagent to form sulfur-nitrogen heterocycles. rsc.org The specific outcome of such reactions would depend on the nature of the electrophile and the reaction conditions. The potential for intramolecular reactions, where one part of the molecule reacts with another, is also a key feature of such bifunctional compounds, enabling the synthesis of complex bicyclic structures. nih.govnih.gov

Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Agents

The synthesis of new chemical entities is a cornerstone of drug discovery. 1-(2-Hydrazinylethyl)piperidine serves as a key building block for creating more complex molecules, including hydrazone derivatives and other piperidine-based compounds, with the aim of identifying novel pharmacological agents.

The hydrazinyl moiety of this compound is readily reacted with various aldehydes and ketones to form hydrazone derivatives. This class of compounds is of significant interest in medicinal chemistry due to the presence of the azomethine group (-NH–N=CH-), which is considered an important pharmacophore. mdpi.comsemanticscholar.org The formation of hydrazones introduces a new level of structural diversity, allowing for the modulation of physicochemical and pharmacological properties.

Hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antimalarial, antitubercular, and antitumoral effects. semanticscholar.orgnih.gov The synthesis strategy typically involves the condensation reaction of a hydrazine-containing compound, such as this compound, with an appropriate carbonyl compound, often under reflux in a solvent like ethanol. mdpi.comsemanticscholar.org This straightforward synthesis allows for the creation of large libraries of derivatives for biological screening. The biological potential of these derivatives is linked to the ability of the hydrazone linkage to participate in hydrogen bonding and chelation with metal ions, which can be crucial for interaction with biological targets. researchgate.net

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural alkaloids. nih.govresearchgate.net It is considered a "privileged scaffold" in medicinal chemistry because its presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties, such as enhanced membrane permeability, metabolic stability, and receptor binding affinity. researchgate.netresearchgate.net More than twenty classes of pharmaceuticals contain the piperidine moiety. nih.gov

The development of piperidine-based therapeutics often involves modifying the piperidine core to optimize its interaction with specific biological targets. nih.gov The piperidine framework can be found in drugs targeting a wide array of conditions, including cancer, Alzheimer's disease, and neuropathic pain. researchgate.netencyclopedia.pub For example, well-known drugs like Donepezil (used for Alzheimer's) and Haloperidol (an antipsychotic) feature a piperidine ring, highlighting its importance in central nervous system (CNS) drug design. nih.govnih.gov The synthesis of derivatives from this compound leverages the established therapeutic potential of the piperidine nucleus while introducing the hydrazinyl group for further functionalization, aiming to create novel compounds with improved or new biological activities. researchgate.net

Exploration of Diverse Pharmacological Targets

Derivatives synthesized from this compound are being investigated for their potential to interact with a variety of pharmacological targets implicated in different disease states. This exploration spans potential applications in radioprotection, cancer, and neurodegenerative disorders like Alzheimer's disease.

There is a growing need for novel and effective radioprotective agents to mitigate the harmful effects of ionizing radiation exposure. nih.govresearchgate.net Research into heterocyclic compounds, particularly piperazine derivatives which are structurally similar to piperidines, has shown promise in this area. nih.govresearchgate.netnih.gov These studies have identified compounds that can protect human cells from radiation-induced apoptosis (programmed cell death) while exhibiting low cytotoxicity. nih.govresearchgate.net The mechanism often involves mitigating DNA damage. nih.gov The investigation into 1-(2-hydroxyethyl)piperazine derivatives, for instance, has yielded several molecules with pronounced radioprotective effects in both in vitro and in vivo models. researchgate.netnih.gov This provides a strong rationale for exploring piperidine-containing compounds, such as those derived from this compound, as potential candidates for developing new radioprotective agents.

The piperidine scaffold is a key component in numerous anticancer agents. encyclopedia.pubnih.gov Both natural alkaloids like Vinblastine and synthetic derivatives have demonstrated significant anticancer properties. nih.gov Piperidine derivatives have been shown to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis. nih.gov For example, certain derivatives have been found to be particularly effective against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. nih.govnih.gov

Furthermore, hydrazide-hydrazone derivatives have also been a focus of anticancer research. nih.gov Studies have shown that these compounds can exhibit high inhibitory effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). nih.gov The combination of the proven anticancer potential of the piperidine ring with the diverse biological activity of the hydrazone moiety makes derivatives of this compound attractive candidates for the development of novel antitumor agents.

Table 1: Examples of Piperidine-Containing Anticancer Agents and Their Mechanisms

Compound ClassExampleCancer Cell Line(s)Reported Mechanism of Action
Piperidine DerivativesDTPEP (Tamoxifen derivative)MDA-MB-231, MCF-7Cell cycle arrest at G0/G1 phase nih.gov
Highly Functionalized PiperidinesCompounds 1 and 25PC-3 (Prostate)Inhibition of cell proliferation nih.gov
Vindoline-Piperazine ConjugatesCompound 23MDA-MB-468 (Breast)Growth inhibition mdpi.com
Hydrazide-HydrazonesVarious Synthesized CompoundsMCF-7, NCI-H460, SF-268Antitumor activity nih.gov

A primary therapeutic strategy for Alzheimer's disease involves inhibiting the acetylcholinesterase (AChE) enzyme to increase the levels of the neurotransmitter acetylcholine in the brain. nih.govmdpi.com The piperidine ring is a core structural feature of several AChE inhibitors, most notably Donepezil. nih.gov The design of new anti-Alzheimer's agents often involves creating analogues of existing drugs like Donepezil. nih.gov

Research has focused on synthesizing novel piperidine derivatives as potential AChE inhibitors. nih.gov Studies suggest that the nitrogen atom within the piperidine ring is crucial for activity. nih.gov The development of new series of compounds, such as phthalimide derivatives incorporating a piperazine (as a bioisostere for piperidine) or piperidine ring, has been pursued to find new molecules with potent anti-Alzheimer effects. nih.gov Given the established role of the piperidine scaffold in targeting AChE, derivatives of this compound represent a logical starting point for designing novel compounds for the potential treatment of Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features responsible for their biological activity. For piperidine derivatives, SAR studies have provided valuable insights into how modifications to the piperidine scaffold and its substituents influence their antimicrobial and anti-inflammatory effects.

In the context of antimicrobial activity, SAR studies have revealed several key trends. For example, increasing the length of a linker between a heterocyclic amine and a hydrazide group was found to decrease antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. semanticscholar.org In another series of piperidine derivatives, the presence of a small methyl moiety at the piperidine N-atom resulted in high affinity for the σ1 receptor, a target for antiproliferative agents, while larger groups like ethyl or tosyl moieties led to lower affinity. d-nb.info The introduction of unsaturation in the piperidine ring has been shown to increase potency against Trypanosoma cruzi by tenfold in certain 4-Azaindole-2-piperidine compounds. dndi.org

Regarding anti-inflammatory activity, the addition of specific functional groups has been shown to be beneficial. For instance, the introduction of cyclohexyl and allyl radicals to piperidine-2,4,6-trione structures is believed to confer anti-inflammatory and immunosuppressive properties. nih.gov The substitution of hydroxyl or methoxy groups on the piperidine ring has also been linked to good antioxidant activities, which can be related to anti-inflammatory mechanisms. irjpms.com

The integration of the piperidine ring into molecular frameworks often leads to improved pharmacokinetic and pharmacodynamic properties. researchgate.net Computational methods such as molecular docking are increasingly used alongside synthesis and biological evaluation to elucidate binding interactions and guide the design of more potent derivatives. tandfonline.comresearchgate.net These studies help to understand how specific residues in a target protein's binding pocket interact with the piperidine derivatives, providing a rational basis for further structural modifications. tandfonline.com

Catalytic Applications of this compound in Organic Transformations

The heterocyclic amine this compound is a compound whose catalytic applications in organic synthesis are an area of specialized interest. Its structure, featuring both a sterically accessible tertiary amine (the piperidine nitrogen) and a reactive nucleophilic hydrazine (B178648) moiety, suggests its potential utility in various catalytic processes. While extensive research detailing the specific catalytic activities of this particular molecule is limited, its applications can be inferred and contextualized by examining the well-established roles of its constituent functional groups—the piperidine ring and the hydrazine group—in catalysis.

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Techniques for Structural Elucidation of 1-(2-Hydrazinylethyl)piperidine and its Derivatives

Spectroscopy is fundamental to the characterization of this compound, offering a non-destructive means to probe its atomic and molecular structure. Techniques such as NMR, IR, and Mass Spectrometry each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-documented spectra of the parent piperidine (B6355638) ring and its derivatives, such as 1-(2-chloroethyl)piperidine. bio-fount.comlobachemie.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the ethyl bridge protons, and the hydrazinyl (-NH-NH₂) protons. The piperidine ring protons typically appear as a set of complex multiplets in the δ 1.4-2.8 ppm range. The protons on the ethyl bridge adjacent to the piperidine nitrogen would likely resonate around δ 2.6-2.8 ppm, while those adjacent to the hydrazine (B178648) group would be shifted slightly downfield. The N-H protons of the hydrazine group would appear as broad singlets that can exchange with D₂O.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the different carbon environments in the molecule. The three unique carbons of the piperidine ring typically appear in the δ 20-55 ppm range. The two carbons of the ethyl bridge would have distinct shifts, with the carbon attached to the piperidine nitrogen being the most deshielded.

Predicted NMR Data for this compound Note: These are predicted values based on analogous structures.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Piperidine C2-H, C6-H~2.7-2.9 (multiplet)~54.5
Piperidine C3-H, C5-H~1.5-1.7 (multiplet)~25.8
Piperidine C4-H~1.4-1.6 (multiplet)~24.2
N-CH₂ (Ethyl)~2.7 (triplet)~58.0
N-NH-CH₂ (Ethyl)~2.9 (triplet)~45.0
-NH-NH₂Broad singlet(s)-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazine group and the C-N and C-H bonds of the piperidine and ethyl moieties.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazine group should exhibit two distinct stretching vibrations in the 3350-3150 cm⁻¹ region, characteristic of a primary amine (-NH₂). A secondary amine N-H stretch may also be visible.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and ethyl chain are expected in the 3000-2850 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a broad absorption between 1650 and 1580 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds of the tertiary amine in the piperidine ring and the C-N bond of the ethylhydrazine (B1196685) moiety would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydrazine (-NH₂)Symmetric & Asymmetric N-H Stretch3350 - 3150
Piperidine/EthylAliphatic C-H Stretch3000 - 2850
Hydrazine (-NH₂)N-H Bend (Scissoring)1650 - 1580
Tertiary Amine (Piperidine)C-N Stretch1250 - 1020

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound (molar mass: 143.24 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. The fragmentation pattern would likely be dominated by cleavage at the bonds alpha to the nitrogen atoms.

Key predicted fragments include:

m/z 98: A prominent peak resulting from the cleavage of the bond between the two carbons of the ethyl chain, forming the stable 1-methylenepiperidinium cation. This is a very common fragmentation pathway for N-ethylpiperidine derivatives. lobachemie.com

m/z 84: The piperidine radical cation, formed by the loss of the entire hydrazinylethyl side chain.

m/z 43: Corresponding to the hydrazinoethyl fragment [CH₂NHNH₂]⁺.

Predicted Mass Spectrometry Fragments

m/z Value Predicted Fragment Ion Formula
143Molecular Ion[C₇H₁₇N₃]⁺
981-Methylenepiperidinium[C₆H₁₂N]⁺
84Piperidine radical cation[C₅H₁₀N]⁺
43Hydrazinoethyl fragment[CH₂N₂H₃]⁺

Chromatographic Methods for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or other related compounds, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a polar and basic compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method.

A typical RP-HPLC method would involve:

Column: A C18 or C8 stationary phase (e.g., Inertsil ODS, 250 x 4.6 mm).

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid or formic acid to ensure protonation and good peak shape) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: The compound lacks a strong native chromophore, making UV detection at low wavelengths (~200-210 nm) a possibility, though sensitivity may be limited. For higher sensitivity and specificity, pre-column or post-column derivatization with a UV-active or fluorescent tag can be employed. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides excellent sensitivity and selectivity without derivatization.

Hypothetical HPLC Method Parameters

Parameter Condition
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Mass Spectrometer
Column Temperature 30 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity of the hydrazine group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and column adsorption.

To overcome these issues, two approaches can be taken:

Use of a Polar Column: A column with a polar stationary phase, such as a wax column (e.g., DB-WAX) or a nitrogen-phosphorus specific column, can improve peak symmetry.

Derivatization: Converting the polar N-H groups into less polar derivatives (e.g., through silylation or acylation) can significantly improve its chromatographic behavior, making it suitable for analysis on standard non-polar columns (e.g., DB-5).

The choice of detector depends on the analytical requirements, with Flame Ionization Detection (FID) being a universal option and Mass Spectrometry (GC-MS) providing definitive identification. Headspace GC may also be employed for determining residual amounts of the compound in a sample matrix.

Hypothetical GC Method Parameters (for a derivatized sample)

Parameter Condition
Column DB-5 (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 280 °C (FID or MS Transfer Line)
Oven Program Start at 100 °C, ramp to 250 °C
Derivatizing Agent e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Method Validation in Analytical Chemistry

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. loesungsfabrik.describd.com For the compound this compound, this ensures that a chosen analytical method, such as High-Performance Liquid Chromatography (HPLC), is suitable for its intended purpose, for instance, to quantify the compound in a bulk substance or a finished product. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). loesungsfabrik.degmp-compliance.org The primary characteristics considered in method validation include specificity, linearity, range, accuracy, precision, limit of detection, limit of quantitation, and robustness. unr.edu.ar

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. frontlifesciences.comelementlabsolutions.com For this compound, a method's specificity would be demonstrated by its ability to produce a response only for this compound, without interference from other substances.

To establish specificity, a common approach involves analyzing the drug substance, a placebo (matrix without the active substance), and a mixture of the drug substance with known impurities or degradation products. The results should show no interfering peaks at the retention time of this compound in the chromatograms of the placebo and impurities. Furthermore, the peak for this compound in the spiked sample should be pure and spectrally homogenous, which can be confirmed using a photodiode array (PDA) detector. In a stability-indicating method, specificity is demonstrated by subjecting the compound to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products and showing that the method can separate the main compound from these degradants. fda.gov

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.commastelf.com The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. unr.edu.archromatographyonline.com

For the assay of this compound, linearity would typically be assessed over a range of 80% to 120% of the target concentration. unr.edu.ar A series of at least five concentrations would be prepared and analyzed. The results (e.g., peak area) are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Illustrative Data for Linearity of this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
80 1198500
90 1351200
100 1502100
110 1653400
120 1801900

The acceptance criterion for linearity is typically a correlation coefficient (R²) of ≥ 0.99. mastelf.com A visual inspection of the plot should also confirm the linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between a true value (or an accepted reference value) and the value found by the analytical method. elementlabsolutions.comchromatographyonline.com It is a measure of the exactness of the method. Accuracy is typically determined by applying the method to samples with known concentrations of the analyte and calculating the percentage of recovery.

For this compound, accuracy would be assessed by spiking a placebo matrix with known amounts of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A minimum of three preparations at each level would be analyzed.

Illustrative Data for Accuracy of this compound

Concentration Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80% 80.1 79.5 99.25
100% 100.2 100.5 100.30
120% 120.3 121.1 100.66

Commonly accepted recovery limits for an assay are between 98.0% and 102.0%. mastelf.com

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. chromatographyonline.com It is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing at least six replicate measurements of the same sample at 100% of the target concentration.

Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, and different equipment.

Illustrative Data for Repeatability of this compound

Replicate Assay (%)
1 99.8
2 100.2
3 99.5
4 100.5
5 99.9
6 100.1
Mean 100.0
RSD (%) 0.35

The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of not more than 2%. unr.edu.armastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. numberanalytics.comnumberanalytics.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. numberanalytics.comnih.gov These parameters are crucial for the analysis of impurities.

LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. mastelf.comyoutube.com

Illustrative LOD and LOQ Values for this compound Impurity Analysis

Parameter Signal-to-Noise Ratio Typical Concentration (µg/mL)
LOD 3:1 0.05
LOQ 10:1 0.15

The LOQ must be validated by demonstrating that the method has acceptable accuracy and precision at this concentration level.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.comindustrialpharmacist.com It provides an indication of the method's reliability during normal usage. chromatographytoday.com

For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

The effect of these variations on the analytical results (e.g., retention time, peak shape, and analyte quantitation) is evaluated. The system suitability parameters should remain within the acceptance criteria for all tested variations. pharmaknowledgeforum.com

Table of Compounds

Compound Name

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular geometries, electronic properties, and reaction energies.

For a molecule like 1-(2-Hydrazinylethyl)piperidine, DFT calculations, often employing functionals like B3LYP or WB97XD with basis sets such as 6-311G** or 6-311++G**, would be the first step in a theoretical investigation. nih.govjksus.org These calculations can accurately predict key geometric parameters. For instance, in related piperidine (B6355638) derivatives, DFT has been used to calculate bond lengths and angles, showing good agreement with experimental data where available. orientjchem.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Piperidine Ring

Parameter Typical Calculated Value (B3LYP/6-31G(d,p))
C-C Bond Length 1.516 – 1.555 Å
C-N Bond Length 1.07 – 1.09 Å
C-H Bond Length 1.094 – 1.112 Å
C-C-C Bond Angle 109.99° – 113.60°
N-C-C Bond Angle ~108.5°

Note: This data is illustrative, based on calculations for substituted piperidine-4-one derivatives, and provides an expectation for the core piperidine structure in the target molecule. orientjchem.org

Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, stability, and its ability to participate in electronic transitions. orientjchem.org A smaller gap generally suggests higher reactivity. For this compound, the lone pairs on the nitrogen atoms of both the piperidine and hydrazinyl groups would be expected to feature prominently in the HOMO, making them key sites for electrophilic attack and coordination.

Molecular Modeling and Conformation Analysis

The three-dimensional shape of a molecule is crucial to its function, particularly in biological systems. Molecular modeling encompasses a range of techniques used to predict and analyze the conformational preferences of a molecule.

For this compound, the piperidine ring is expected to adopt a chair conformation primarily. However, the ethylhydrazine (B1196685) substituent introduces additional degrees of freedom. The orientation of this side chain relative to the ring, and the rotational barriers around the C-C and C-N bonds, would be key areas of investigation.

Computational methods, such as those implemented in software suites like Schrödinger, can be used to generate and evaluate the energies of different conformers. nih.gov Molecular dynamics (MD) simulations, in particular, can provide a dynamic picture of the molecule's behavior over time in different environments (e.g., in a vacuum or in a solvent). These simulations track the atomic movements, revealing the accessible conformational space and the transitions between different low-energy states. This would be particularly important for understanding how this compound might adapt its shape to fit into a receptor binding site.

Prediction of Reactivity and Interaction Mechanisms (e.g., in catalysis or ligand binding)

Building on the electronic structure and conformational analysis, computational methods can predict how this compound might interact with other molecules, such as metal catalysts or biological macromolecules.

The presence of multiple nitrogen atoms with lone pairs makes this compound a potential ligand for metal ions or a hydrogen bond donor/acceptor in biological systems. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

In the context of ligand binding, studies on structurally related piperidine derivatives have shown their ability to interact with targets like the sigma-1 receptor. nih.govnih.gov In these studies, docking simulations identify key interactions, such as salt bridges between a protonated piperidine nitrogen and acidic amino acid residues (e.g., Glutamate) in the receptor's binding pocket. nih.gov For this compound, similar interactions would be anticipated, with both the piperidine and hydrazinyl nitrogens being potential points of interaction.

Table 2: Potential Interaction Types for this compound in a Binding Site

Functional Group Potential Interaction Example from Analogous Systems
Piperidine Nitrogen Hydrogen Bonding, Salt Bridge (if protonated) Interaction with acidic residues like Glu172 in the sigma-1 receptor. nih.gov
Hydrazinyl Group Hydrogen Bonding (donor and acceptor), Metal Coordination Coordination to metal centers in catalysts or metalloenzymes.

By calculating the binding free energy, often through more rigorous methods like MD simulations coupled with thermodynamic calculations, researchers can rank potential binding poses and even predict the affinity of the ligand for the target. nih.gov This predictive power is crucial in fields like drug discovery for identifying and optimizing lead compounds.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies

The development of efficient and novel synthetic routes is paramount to unlocking the full potential of 1-(2-Hydrazinylethyl)piperidine. While classical approaches may provide a foundational framework, future research is anticipated to focus on methodologies that offer enhanced efficiency, selectivity, and sustainability.

A plausible and direct synthetic approach that warrants further investigation is the nucleophilic substitution reaction between 1-(2-chloroethyl)piperidine and hydrazine (B178648). This method, while straightforward in principle, offers avenues for optimization through the exploration of various reaction conditions, such as solvent systems, temperature, and the use of phase-transfer catalysts to improve yields and minimize side reactions.

Future synthetic innovations are also likely to draw from the broader advancements in piperidine (B6355638) synthesis. For instance, catalytic methods for the direct amination of bio-based platform chemicals like furfural to produce piperidine could be adapted to generate precursors for this compound, thereby introducing a renewable element into the synthesis. nih.gov Furthermore, the development of one-pot reactions that combine multiple synthetic steps, such as the formation of the piperidine ring followed by the introduction of the hydrazinylethyl side chain, would represent a significant leap in efficiency.

Advanced catalytic systems, including the use of transition metal catalysts, could enable novel C-N bond-forming reactions for the construction of the core piperidine structure or for the attachment of the side chain. mdpi.com The exploration of flow chemistry methodologies also presents an exciting prospect for the synthesis of this compound, offering precise control over reaction parameters and the potential for safer handling of reactive intermediates like hydrazine.

Potential Synthetic Route Key Reactants Potential Advantages Areas for Innovation
Nucleophilic Substitution1-(2-chloroethyl)piperidine, HydrazineDirect, potentially high-yieldingOptimization of reaction conditions, catalyst development
Reductive AminationPiperidine-2-acetaldehyde, HydrazineAccess to diverse precursorsDevelopment of selective reducing agents
Multi-component ReactionsPiperidine precursor, ethylating agent, hydrazine sourceHigh atom economy, convergent synthesisDiscovery of novel reaction pathways
Bio-based SynthesisFurfural-derived piperidine precursorsUse of renewable feedstocksCatalyst design for selective transformations

Expansion of Applications in Chemical Biology

The unique structural combination of a piperidine ring and a hydrazine functional group in this compound suggests a wide array of potential applications in the field of chemical biology. The piperidine moiety is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, indicating its favorable properties for interacting with biological targets. mdpi.comresearchgate.net

The hydrazine component of the molecule is a versatile functional group that can participate in a variety of chemical reactions, making it an excellent handle for bioconjugation. For instance, it can react with aldehydes and ketones to form stable hydrazones, a reaction commonly employed for the labeling of biomolecules. This opens up the possibility of using this compound as a scaffold for the development of novel chemical probes to study biological processes. By attaching fluorescent dyes, affinity tags, or other reporter molecules to the hydrazine group, researchers could create tools for imaging, protein pull-down experiments, and target identification.

Furthermore, hydrazine and its derivatives, hydrazides, have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.commdpi.com This suggests that this compound itself, or derivatives thereof, could be explored as potential therapeutic agents. The piperidine ring can be systematically modified to optimize binding to specific biological targets, while the hydrazine moiety could be derivatized to modulate pharmacokinetic properties or to introduce additional pharmacophoric features. The exploration of this compound as a ligand for various receptors and enzymes is a promising avenue for future drug discovery efforts.

Potential Application Area Key Feature of this compound Research Focus
Chemical Probes Reactive hydrazine group for bioconjugationSynthesis of fluorescently labeled or tagged derivatives for cellular imaging and proteomics.
Drug Discovery Scaffold Piperidine core with potential for biological activityScreening against various biological targets; synthesis of derivative libraries for structure-activity relationship studies.
Bioorthogonal Chemistry Hydrazine functionality for specific ligation reactionsDevelopment of novel bioorthogonal reactions for in vivo imaging and targeted drug delivery.
Enzyme Inhibitors Potential to interact with enzyme active sitesDesign and synthesis of derivatives as inhibitors for enzymes implicated in disease. nih.gov

Sustainable and Green Chemistry Approaches in Utilization

The principles of green and sustainable chemistry are increasingly integral to modern chemical research and development. Future work on this compound will undoubtedly be influenced by these considerations, aiming to minimize the environmental impact of its synthesis and application.

Energy efficiency will also be a key consideration, with a drive towards developing synthetic routes that can be performed at ambient temperature and pressure. The application of alternative energy sources, such as microwave irradiation or ultrasonication, may offer pathways to accelerate reactions and reduce energy consumption.

From a lifecycle perspective, the biodegradability and toxicological profile of this compound and its derivatives will be important areas of future research. Designing molecules that can be safely degraded in the environment after their intended use is a fundamental goal of sustainable chemistry. This will involve careful consideration of the structural features of the molecule and their impact on its environmental fate. The use of hydrazine, a toxic and reactive substance, necessitates a focus on handling protocols and synthetic methods that minimize its release and exposure. rsc.orgwikipedia.org

Green Chemistry Principle Application to this compound Potential Impact
Use of Renewable Feedstocks Synthesis of the piperidine ring from bio-based sources like furfural. nih.govReduced reliance on fossil fuels and a more sustainable chemical industry.
Catalysis Development of efficient and recyclable catalysts for key synthetic steps.Increased reaction efficiency, reduced waste, and lower production costs.
Benign Solvents Performing reactions in water or other environmentally friendly solvents.Minimized use and release of hazardous solvents.
Energy Efficiency Designing synthetic routes that proceed under mild conditions.Reduced energy consumption and a smaller carbon footprint.
Designing for Degradation Investigating the environmental fate and biodegradability of the compound.Creation of molecules that do not persist in the environment.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Hydrazinylethyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, hydrazine derivatives can react with halogenated piperidine precursors in polar aprotic solvents (e.g., DMSO or acetonitrile) under reflux. Catalysts such as palladium or nickel complexes may enhance coupling efficiency .
  • Key Parameters :
ParameterCondition RangeImpact on Yield
SolventDMSO, AcetonitrileHigher polarity improves solubility of intermediates
Temperature60–100°CElevated temps accelerate reaction but may degrade sensitive hydrazine groups
CatalystPdCl₂, NiCl₂Pd catalysts yield >80% purity; Ni is cost-effective but less efficient
  • Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazine (-NH-NH₂) and piperidine ring proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • X-ray Crystallography : For unambiguous 3D structure determination if crystalline derivatives are obtainable .
  • Data Example :
TechniqueExpected Signal (Hydrazine Group)
¹H NMRδ 2.5–3.5 ppm (broad, exchangeable NH-NH₂)
HRMSm/z 157.1212 ([C₇H₁₇N₃]+)

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Immediate eye rinsing with saline for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinities to targets like G-protein-coupled receptors (GPCRs) using software (e.g., AutoDock Vina). Hydrazine groups may form hydrogen bonds with active-site residues .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration).
  • Case Study : Piperidine-hydrazine hybrids showed moderate inhibition (IC₅₀ ~10 µM) against monoamine oxidase (MAO) in silico models .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, IR, and MS to distinguish between tautomeric forms or stereoisomers.
  • Dynamic NMR : Resolve broad signals caused by slow conformational exchange (e.g., chair-flipping in piperidine rings) .
  • Isotopic Labeling : Introduce ¹⁵N or ²H to track hydrazine group behavior under varying pH conditions .

Q. How does the hydrazine moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nucleophilicity : The -NH-NH₂ group acts as a strong nucleophile, enabling C-N bond formation with electrophiles (e.g., aryl halides).
  • Side Reactions : Competing oxidation to diazenes may occur under aerobic conditions; use inert atmospheres (N₂/Ar) to suppress this .
  • Catalyst Optimization : Pd(OAc)₂ with ligand XPhos improves selectivity for Suzuki-Miyaura couplings .

Data Contradiction Analysis

Q. Why do reported yields vary in hydrazine-piperidine coupling reactions?

  • Methodological Answer : Discrepancies arise from:
  • Hydrazine Stability : Degradation under prolonged heating reduces effective reactant concentration.
  • Catalyst Loading : Substoichiometric Pd (0.1 eq.) may lead to incomplete conversion .
  • Solution : Standardize protocols with real-time monitoring (e.g., in situ FTIR) to optimize conditions .

Research Gaps and Future Directions

  • Synthetic Accessibility : Limited commercial availability of this compound necessitates in-house synthesis (see for discontinued suppliers) .
  • Biological Profiling : Few studies explore its enzyme inhibition or receptor modulation potential; prioritize assays against neurodegenerative disease targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.